molecular formula C17H18N4O3 B15315515 N-(2,6-dioxo-3-piperidinyl)-N,5-dimethyl-1-phenyl-1H-Pyrazole-3-carboxamide

N-(2,6-dioxo-3-piperidinyl)-N,5-dimethyl-1-phenyl-1H-Pyrazole-3-carboxamide

Cat. No.: B15315515
M. Wt: 326.35 g/mol
InChI Key: VAJRQDRHSGDUHD-UHFFFAOYSA-N
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Description

N-(2,6-dioxopiperidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxopiperidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a diketone.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a β-diketone.

    Formation of the Carboxamide Group: The final step involves the coupling of the piperidine and pyrazole intermediates with a carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxopiperidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Pomalidomide: A compound with a similar piperidine ring structure, used in cancer therapy.

    Thalidomide: Another related compound with immunomodulatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects.

Uniqueness

N-(2,6-dioxopiperidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-N,5-dimethyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4O3/c1-11-10-13(19-21(11)12-6-4-3-5-7-12)17(24)20(2)14-8-9-15(22)18-16(14)23/h3-7,10,14H,8-9H2,1-2H3,(H,18,22,23)

InChI Key

VAJRQDRHSGDUHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C3CCC(=O)NC3=O

Origin of Product

United States

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